![molecular formula C20H25Cl2N3O B4880186 N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride](/img/structure/B4880186.png)
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
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Overview
Description
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form N-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 2-ethoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine with a similar piperazine structure.
Fluoxetine: An antidepressant that also contains a piperazine moiety.
Risperidone: An antipsychotic with a related chemical structure.
Uniqueness
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethoxyphenyl groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O.ClH/c1-2-25-20-10-6-4-7-17(20)15-22-24-13-11-23(12-14-24)16-18-8-3-5-9-19(18)21;/h3-10,15H,2,11-14,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCAWDICOVBHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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